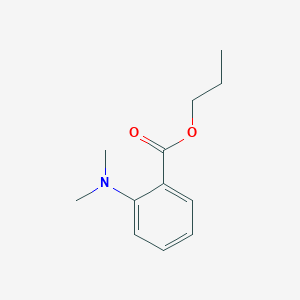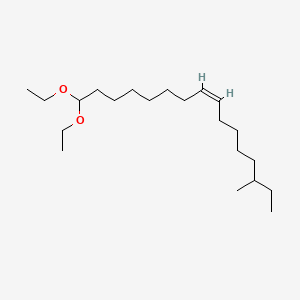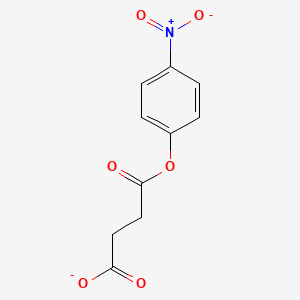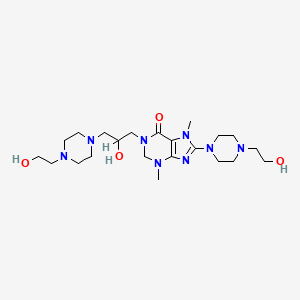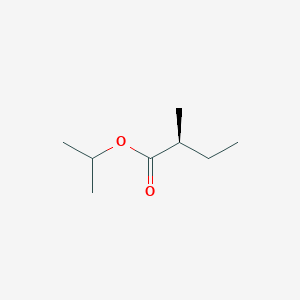![molecular formula C12H8F3NO2 B14463293 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 66504-22-1](/img/structure/B14463293.png)
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a bicyclic azabicyclohexane structure. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block in medicinal chemistry and drug discovery.
准备方法
The synthesis of 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through various methods. One notable approach involves the photochemical decomposition of CHF2-substituted pyrazolines . This method is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance, resulting in moderate to excellent yields.
Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives. The reaction is highly diastereoselective, providing access to valuable bicyclic scaffolds with three contiguous stereocenters.
化学反应分析
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s trifluoromethyl group can participate in electrophilic aromatic substitution reactions, while the azabicyclohexane core can undergo nucleophilic substitution reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Major products formed from these reactions include halogenated derivatives, reduced forms, and oxidized products .
科学研究应用
This compound has diverse applications in scientific research, particularly in medicinal chemistry and drug discovery. The trifluoromethyl group enhances the compound’s lipophilicity, solubility, and stability, making it a valuable building block for drug development . It has been used as a conformationally constrained bicyclic isostere for the piperidine motif, displaying diverse biological activities and potential in the pharmaceutical industry . Representative applications include potent μ-opioid receptor antagonists for the treatment of pruritus, ketohexokinase inhibitors for non-alcoholic fatty liver disease, muscarinic receptor antagonists, and T-type calcium channel inhibitors .
作用机制
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the azabicyclohexane core provides conformational rigidity, improving selectivity and potency . The compound’s effects are mediated through its interaction with receptors and enzymes, modulating their activity and leading to therapeutic outcomes.
相似化合物的比较
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione can be compared with other similar compounds, such as CHF2-substituted 3-azabicyclo[3.1.0]hexanes . These compounds share a similar bicyclic structure but differ in the substituents attached to the core. The trifluoromethyl group in this compound imparts unique chemical properties, enhancing its lipophilicity, stability, and biological activity. Other similar compounds include 1,5,6-triazabicyclo[3.1.0]hexane derivatives, which also exhibit diverse biological activities and potential in drug discovery .
属性
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)7-3-1-6(2-4-7)11-5-8(11)9(17)16-10(11)18/h1-4,8H,5H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGFNMIDWIQJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507961 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66504-22-1 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
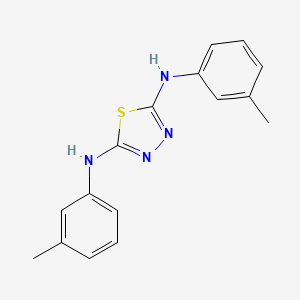

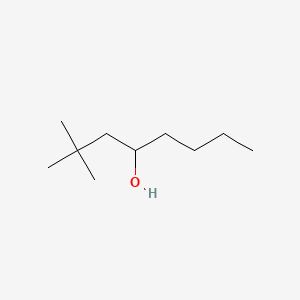
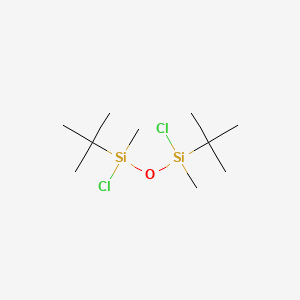
![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
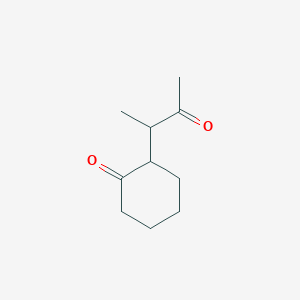
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)
